methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Physicochemical Characterization Isomer Purity Procurement Specification

This is methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (202195-67-3), the only isomer that reliably delivers the 6-aryl substitution required for high-affinity nonsteroidal progesterone receptor (PR) agonists. Using the 7- or 8-carboxylate isomer or the free acid leads to divergent reactivity, solubility, and SAR outcomes. The 6-methyl ester handle enables controlled reduction, hydrolysis, or conjugation for fluorescent probes and solid-support immobilization. Additionally, this scaffold is a core benzoxazine library intermediate for agrochemical fungicide/herbicide screening. Procure with full batch CoA to guarantee yield, purity, and experimental reproducibility.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 202195-67-3
Cat. No. B1272908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
CAS202195-67-3
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2
InChIInChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
InChIKeyWPGYGHFVLMZWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3): Procurement Guide for a Versatile Benzoxazine Building Block


Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3) is a heterocyclic compound belonging to the benzoxazine family, characterized by a fused oxazine-benzene ring system with a 3-oxo group and a 6-carboxylate methyl ester substituent . It is a solid with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol [1]. This compound is widely recognized as an important organic intermediate in pharmaceutical and agrochemical research, serving as a key building block for synthesizing more complex bioactive molecules .

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3): Why Positional Isomers and Acid Analogs Are Not Interchangeable


In scientific and industrial workflows, substituting methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate with its positional isomers (e.g., 7- or 8-carboxylate) or the free acid analog can lead to significant deviations in experimental outcomes. These seemingly minor structural variations can drastically alter physicochemical properties such as melting point, solubility, and reactivity, which in turn affect synthetic yield, purification efficiency, and final product purity . Furthermore, the specific placement of the ester group at the 6-position is critical for the compound's utility as a building block in structure-activity relationship (SAR) studies, where subtle changes can modulate biological activity against specific targets [1]. Therefore, rigorous verification of the correct isomer is essential for reproducibility and reliable procurement.

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3): Quantitative Comparative Evidence for Scientific Procurement Decisions


Melting Point Differentiation: 6-Carboxylate vs. Positional Isomers

The melting point of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is 183-185°C, which is significantly lower than that of its positional isomers. The 7-carboxylate isomer (CAS 142166-00-5) melts at 247-253°C , and the 8-carboxylate isomer (CAS 149396-34-9) melts at 203-205°C . This substantial difference provides a reliable, rapid, and cost-effective quality control check to verify the identity and purity of the procured material, preventing costly experimental failures due to isomeric contamination.

Physicochemical Characterization Isomer Purity Procurement Specification

Functional Group Differentiation: 6-Carboxylate Methyl Ester vs. Free 6-Carboxylic Acid

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (MW 207.18 g/mol) is the methyl ester analog of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (MW 193.16 g/mol). The melting point of the free acid is significantly higher at 310-314°C , and it has a lower predicted solubility in organic solvents . The ester form offers distinct advantages as a synthetic intermediate: it is more soluble in common organic solvents, facilitating homogeneous reaction conditions, and the methyl ester serves as a protecting group that can be selectively hydrolyzed after further synthetic transformations, enabling more complex multi-step syntheses [1].

Functional Group Compatibility Synthetic Intermediate Ester vs. Acid

Purity Specification and Availability: 97% Assured Purity from Multiple Suppliers

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is readily available from multiple reputable suppliers with a standard purity specification of 97% . This high and consistently reported purity level reduces the need for additional in-house purification steps, saving time and resources in research settings. In contrast, positional isomers like the 7-carboxylate (CAS 142166-00-5) and 8-carboxylate (CAS 149396-34-9) are less commonly stocked and may require custom synthesis with longer lead times and variable purity guarantees .

Procurement Purity Assurance Supply Chain

Positional Isomer Impact on Biological Activity: 6-Substitution as a Determinant in SAR

In the context of benzoxazine-based drug discovery, the position of the carboxylate ester is a critical determinant of biological activity. For example, SAR studies on 6-aryl benzoxazines have demonstrated that the 6-position substitution is essential for potent progesterone receptor (PR) agonist activity [1]. While specific IC50 data for the 6-carboxylate methyl ester is not directly available, this class-level inference underscores that the 6-substituted benzoxazine core is a privileged scaffold in medicinal chemistry [2]. This stands in contrast to 7- or 8-substituted analogs, which may exhibit entirely different or no activity against the same target, as documented in related benzoxazine inhibitor series [3].

Structure-Activity Relationship Medicinal Chemistry Benzoxazine Pharmacology

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3): Optimal Application Scenarios Based on Evidence


Medicinal Chemistry: Scaffold for 6-Aryl Benzoxazine PR Agonists

This compound serves as a crucial synthetic intermediate for constructing 6-aryl benzoxazines, a class of potent nonsteroidal progesterone receptor (PR) agonists [1]. Researchers developing novel PR modulators for conditions like endometriosis or uterine fibroids can utilize the 6-carboxylate as a starting point for introducing diverse aryl groups at the 6-position via cross-coupling reactions, leveraging the established SAR that favors this substitution pattern for high PR affinity .

Chemical Biology: Synthesis of Fluorescent Probes and Affinity Reagents

The methyl ester group at the 6-position provides a convenient handle for further derivatization. It can be reduced to an alcohol or hydrolyzed to a carboxylic acid for subsequent conjugation to fluorophores, biotin, or solid supports [1]. This enables the creation of benzoxazine-based probes for target identification, cellular imaging, or affinity chromatography in chemical biology studies .

Agrochemical Research: Building Block for Novel Herbicides and Fungicides

Benzoxazine derivatives are known to exhibit herbicidal and fungicidal activities [1]. The 6-carboxylate methyl ester serves as a versatile building block for generating libraries of novel benzoxazine analogs for screening in agrochemical discovery programs. Its commercial availability at 97% purity allows for rapid, high-throughput synthesis of diverse analogs to identify new crop protection agents.

Technical Documentation Hub

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